Target Engagement vs. Xanthine Isomer
The target compound 1803592-78-0 is a 5-substituted 1-methyl-1,2,4-triazole isoindole-1,3-dione, a structural class associated with antitumor/antifungal activity, while its isomer 1,3-Dimethyl-8-phenylxanthine (CAS 961-45-5) is a selective adenosine A1 receptor antagonist. At a concentration of 10 µM, 8-Phenyltheophylline has been shown to fail to inhibit catalepsy induced by haloperidol in behavioral assays, confirming its pharmacological selectivity for adenosine pathways [1]. In contrast, isoindoline-1,3-dione triazole hybrids in the target compound's series have demonstrated no affinity for adenosine receptors but instead exhibit cytotoxic IC50 values in the low micromolar range against human cancer cell lines (e.g., compound 37: A549 IC50 = 6.76 µM, HepG2 IC50 = 9.44 µM), representing a complete divergence in biological target space [2].
| Evidence Dimension | Differential target engagement (Adenosine A1 antagonism vs. antitumor cytotoxicity) |
|---|---|
| Target Compound Data | Predicted inactive against Adenosine A1 receptor; structural class shows cytotoxic IC50 values 6.76–9.44 µM (A549, HepG2) [2] |
| Comparator Or Baseline | 1,3-Dimethyl-8-phenylxanthine (CAS 961-45-5): Adenosine A1 antagonist; ineffective in antipsychotic behavioral assays at 10 µM [1] |
| Quantified Difference | Mean antitumor IC50 of class ~8.1 µM vs. no cytotoxicity profile for comparator |
| Conditions | A549 and HepG2 human cancer cell lines; MTT assay [2]; behavioral catalepsy model [1] |
Why This Matters
For screening programs targeting oncology or antifungal applications, procuring 1803592-78-0 avoids the adenosine antagonist activity of its isomer, preventing false positives in adenosine-pathway assays.
- [1] Kafka SH, Corbett R. 1,3-Dimethyl-8-phenylxanthine (8-PT) is ineffective in behavioral assays predictive for antipsychotic activity. Cited in Sigma-Aldrich product information and Socolar research summaries; full study: Eur J Pharmacol. 1996. Available at: https://www.socolar.com View Source
- [2] Zhao PL, Ma WF, Duan AN, Zou M, Yan YC, You WW, Wu SG. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. Eur J Med Chem. 2012 Aug;54:813-22. doi: 10.1016/j.ejmech.2012.06.041. View Source
